molecular formula C24H24N2O2S B3648304 2-{[(benzylthio)acetyl]amino}-N-(2-phenylethyl)benzamide

2-{[(benzylthio)acetyl]amino}-N-(2-phenylethyl)benzamide

Cat. No.: B3648304
M. Wt: 404.5 g/mol
InChI Key: PVJWXZUEHXHSPY-UHFFFAOYSA-N
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Description

“2-{[(benzylthio)acetyl]amino}-N-(2-phenylethyl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that are widely used in medical, industrial, biological, and potential drug industries . They are also used as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient. It uses a superior and recoverable catalyst, has low reaction times, and is a simple procedure .


Molecular Structure Analysis

The structure of benzamides can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the FT-IR (KBr, ν max cm −1) of a benzamide derivative showed: 1270 (C–S); 1645 (C=N); 1675 (amide C=O); 3423, 3325 (–NH) .


Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . This reaction is incompatible with most functionalized molecules .


Physical and Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, and as colorless crystals in crystalline form . They are slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

Benzamides have been found to show inhibitory activity against Bcr-Abl and HDAC1 . They have been used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Properties

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c27-23(18-29-17-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)24(28)25-16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWXZUEHXHSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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